molecular formula C15H22N2O3S B4450055 N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Cat. No.: B4450055
M. Wt: 310.4 g/mol
InChI Key: IMVBXQUCFZNQDV-UHFFFAOYSA-N
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Description

N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: is a synthetic organic compound that belongs to the class of benzenesulfonamides It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the benzenesulfonamide group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the presence of both the N-butyl group and the pyrrolidine ring, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications .

Properties

IUPAC Name

N-butyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-2-3-9-16-21(19,20)14-8-6-7-13(12-14)15(18)17-10-4-5-11-17/h6-8,12,16H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBXQUCFZNQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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